2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide
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Overview
Description
The compound "2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide" is a chemically synthesized molecule that may share structural similarities with benzothiadiazine derivatives. These derivatives are known for their potential biological activities, including antioxidant, anti-inflammatory, and antitumor properties. The presence of a benzothiadiazine core, a sulfur-containing heterocycle, and an acetamide group suggests that this compound could be of interest in medicinal chemistry research.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of substituted amines with anhydrides or acid chlorides, followed by cyclization with compounds like o-aminothiophenol. For instance, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized using maleic anhydride and o-aminothiophenol . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is characterized by the presence of a benzothiadiazine ring, which is a bicyclic system containing nitrogen and sulfur atoms. The crystal structure of a related compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, was determined to be monoclinic with specific cell dimensions, indicating the potential for diverse molecular conformations and interactions .
Chemical Reactions Analysis
Benzothiadiazine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization, to yield a wide range of compounds with different substituents and biological activities. For example, the acylation of amino-derivatives of 1,3,4-oxadiazoles and thiadiazoles with acetyl chloride led to the formation of novel acetamides with antioxidant properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activities, such as antioxidant and anti-inflammatory effects. Compounds with a dioxothiazolidine ring have shown good antioxidant activity in assays like DPPH radical scavenging . The presence of different substituents on the benzothiadiazine core can also affect the solubility, stability, and reactivity of these molecules.
Scientific Research Applications
Antitumor Activity
A study highlighted the synthesis and evaluation of benzothiazole derivatives, including structures similar to the compound , for their potential antitumor activities. These compounds were tested against a range of human tumor cell lines, demonstrating considerable anticancer activity against certain cancer types. This suggests a promising avenue for the development of new anticancer agents based on benzothiazole derivatives (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antioxidant Properties
Another study focused on the preparation of benzimidazole derivatives as antioxidants for local base oil. These derivatives showed inhibition efficiency against oxidation, highlighting their potential as antioxidants in industrial applications (J. Basta et al., 2017).
Anticonvulsant Evaluation
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activities. These findings may contribute to the development of new therapeutic agents for managing seizure disorders (R. Nath et al., 2021).
Insecticidal Assessment
The synthesis of innovative heterocycles incorporating a thiadiazole moiety was explored for their insecticidal properties against pests such as the cotton leafworm. This research demonstrates the potential agricultural applications of such compounds in pest management strategies (A. Fadda et al., 2017).
Future Directions
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-2-3-10-21-15-8-4-5-9-16(15)27(23,24)20-18(21)26-13-17(22)19-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOETZJQMSNKOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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